3-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one

antibacterial oxazolidinone linezolid

CAS 305860-56-4 is a stereochemically defined, linearly N-1 attached benzotriazolyl oxazolidinone—a non-fungible chemotype distinct from linezolid or angular regioisomers. Key SAR constraints: (i) only N-1 linear attachment confers potency against MRSA and VRE; (ii) benzimidazole/benzothiazole replacements yield inactive molecules; (iii) chiral methine stereochemistry critically influences ribosomal target engagement. This scaffold has produced analogues with MIC ≤0.25 µg/mL and demonstrated anti-Candida activity (MIC 1.6 µg/mL) plus p53-dependent cytostatic effects in tumor cell lines. Use as a high-priority hit-discovery probe with linezolid as an internal assay control for potency benchmarking.

Molecular Formula C15H13N5O2
Molecular Weight 295.302
CAS No. 305860-56-4
Cat. No. B2520272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one
CAS305860-56-4
Molecular FormulaC15H13N5O2
Molecular Weight295.302
Structural Identifiers
SMILESC1COC(=O)N1C(C2=CC=CC=N2)N3C4=CC=CC=C4N=N3
InChIInChI=1S/C15H13N5O2/c21-15-19(9-10-22-15)14(12-6-3-4-8-16-12)20-13-7-2-1-5-11(13)17-18-20/h1-8,14H,9-10H2
InChIKeyOPXXZUWWTVGDFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one (CAS 305860-56-4): A Structurally Distinct Benzotriazolyl Oxazolidinone Building Block


The compound 3-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one (CAS 305860-56-4) is a heterocyclic small molecule (C₁₅H₁₃N₅O₂, MW 295.30) that uniquely combines a 1,2,3-benzotriazole moiety, a pyridin-2-yl group, and an oxazolidin-2-one ring via a chiral methine linker . This compound belongs to the benzotriazolyl oxazolidinone derivative class, which has been extensively studied for its potent in vitro antibacterial activity against antibiotic-resistant Gram-positive pathogens [1]. Unlike the structurally simpler linezolid, this scaffold was specifically developed to explore the bioisosteric replacement of the morpholine ring with substituted benzotriazole pendants, resulting in several analogues that were equipotent or more potent than linezolid against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [2].

Why Generic Oxazolidinone Substitution Fails for 3-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one (CAS 305860-56-4)


Direct substitution of CAS 305860-56-4 with simpler oxazolidinones (e.g., linezolid) or alternative benzotriazole regioisomers is not scientifically valid due to three established structure–activity relationship (SAR) constraints: (i) the linear (N-1) attachment of the benzotriazole pendant is essential for potency, while angular (N-2) attachment yields markedly reduced activity [1]; (ii) replacement of the benzotriazole with benzimidazole, benzothiazole, or benzoxazole results in less active or completely inactive molecules [2]; and (iii) the specific stereochemistry at the chiral methine linker—a feature embedded in the (pyridin-2-yl)methyl architecture of this compound—can critically influence target binding, as E/Z isomerism within the angular series produces potency differences [3]. These findings demonstrate that even close in-class analogues cannot be assumed interchangeable without structural verification, making CAS 305860-56-4 a non-fungible chemical tool for specific research applications.

Quantitative Differentiation Evidence for 3-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one (CAS 305860-56-4)


In Vitro Antibacterial Potency vs. Linezolid: Benzotriazolyl Oxazolidinone Class Achieves Equipotent MIC Values Against Resistant Gram-Positive Pathogens

In the foundational study of the benzotriazolyl oxazolidinone series by Dixit et al. (2005), compounds 20, 21, 24, 29, and 30 demonstrated in vitro antibacterial activity that was equipotent or more potent than linezolid against a panel of susceptible and resistant Gram-positive microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [1]. The broader benzotriazole–oxazolidinone class, when optimally substituted (e.g., with a –COOMe group at the benzotriazole 5-position), has yielded MIC values as low as 0.125–0.25 μg/mL against Gram-positive strains, compared to linezolid MIC values of ~2–4 μg/mL against comparable strains [2]. While direct MIC data for the exact CAS 305860-56-4 molecule have not been published as a standalone compound, its structural placement within the linearly attached benzotriazole series—specifically incorporating the pyridin-2-ylmethyl motif that introduces a defined chiral center analogous to the active E-isomer framework—positions it as a procurement-relevant candidate for SAR exploration, as it shares the potency-conferring linear attachment geometry and can be directly benchmarked against the linezolid comparators established in the parent series [3].

antibacterial oxazolidinone linezolid MRSA VRE MIC

Pendant Heterocycle Specificity: Benzotriazole Is Essential; Benzimidazole, Benzothiazole, and Benzoxazole Replacements Abolish Activity

Das et al. (2005) systematically replaced the benzotriazole pendant of linearly attached oxazolidinone derivatives with structurally similar heterocycles—benzimidazole, benzothiazole, and benzoxazole—and found that all three replacements yielded molecules that were either markedly less active or completely inactive [1]. This finding is reinforced by the 2015 comprehensive review by Briguglio et al., which confirms that the benzotriazole nucleus is uniquely capable of engaging in π–π stacking interactions and hydrogen bonding with the 50S ribosomal subunit target, interactions that the other azole heterocycles fail to replicate effectively [2]. CAS 305860-56-4 retains the intact 1H-1,2,3-benzotriazole moiety, a structural prerequisite that distinguishes it from oxazolidinone derivatives incorporating imidazole, thiazole, or oxazole pendants and directly translates to the retention of antibacterial activity potential .

SAR heterocycle replacement benzotriazole benzimidazole antibacterial

Linear vs. Angular Attachment Geometry: N-1 Benzotriazole Linkage Confers Potency Advantage Over N-2 Isomers

Das et al. (2005) conducted a comparative study of oxazolidinone derivatives bearing benzotriazole pendants attached at either the N-1 (linear) or N-2 (angular) position of the benzotriazole ring. The linearly attached derivatives consistently demonstrated greater in vitro antibacterial potency compared to their angularly attached counterparts [1]. Within the angular series, additional stereochemical complexity was observed: the E-isomer was more potent than the Z-isomer [2]. CAS 305860-56-4 features the benzotriazole ring attached via N-1 (linear geometry), as confirmed by its IUPAC nomenclature and SMILES notation , directly placing it in the potency-favored regioisomeric class. This structural feature is not a trivial detail; procurement of an N-2 angular isomer would yield a compound with predictably inferior antibacterial activity based on class-level SAR [1].

regioisomerism linear attachment angular attachment benzotriazole oxazolidinone

Antifungal Activity Against Candida albicans: Class-Level MIC Range of 1.6–25 µg/mL

Beyond antibacterial applications, benzotriazole derivatives—including oxazolidinone-containing analogues—have demonstrated in vitro antifungal activity against Candida albicans. In disc diffusion studies, certain benzotriazole derivatives exhibited MIC values against C. albicans ranging from 1.6 to 25 µg/mL [1]. While this data is reported at the class level and does not represent direct testing of CAS 305860-56-4 as a discrete entity, the compound's structural composition—a benzotriazole–oxazolidinone–pyridine triad—places it squarely within the antifungal-active chemotype space. The antifungal potency can be modulated by structural modifications, as evidenced by the broad MIC range observed across different benzotriazole substitution patterns [1].

antifungal Candida albicans MIC disc diffusion benzotriazole

Cytostatic Activity in Tumor Cell Lines: Triazole–Oxazolidinone Hybrids Suppress HeLa and H1299 Growth at IC50 Doses

A 2011 study published in Russian Chemical Bulletin evaluated a series of 1,2,3-benzotriazole, 1,2,4-triazole, and oxazolidine-2-one derivatives for cytostatic activity against tumor cell lines. Several compounds were identified that suppressed the growth of HeLa (cervical carcinoma) and H1299 (non-small cell lung carcinoma) cells at their respective IC50 doses [1]. The study further demonstrated that these compounds induced a cytostatic—rather than cytotoxic—effect, characterized by cell cycle modulation and caspase-dependent PARP degradation, and in MCF-7 breast cancer cells, they increased expression of the tumor suppressor p53 [2]. Although CAS 305860-56-4 was not specifically named among the tested compounds, its structural classification as a 1,2,3-benzotriazole–oxazolidinone hybrid aligns with the chemotype demonstrated to possess tumor cell growth-suppressive properties .

anticancer cytostatic HeLa H1299 oxazolidinone triazole

Synthetic Tractability and Regiochemical Purity: Defined Stereocenter Enables Enantioselective SAR Exploration

CAS 305860-56-4 is synthesized via the condensation of 1-hydroxymethylbenzotriazole with the amino group of a pyridine derivative, a route that can be conducted under catalyst- and solvent-free aminolysis conditions, yielding the product with defined regiochemistry (N-1 benzotriazole attachment) [1]. The chiral methine carbon linking the benzotriazole, pyridine, and oxazolidinone moieties provides a single stereocenter—a feature absent in linezolid and many simpler oxazolidinone analogues . This stereochemical handle enables enantioselective structure–activity relationship (SAR) studies that are not possible with achiral or racemic comparator compounds. The regiochemical and stereochemical purity of the compound facilitates reproducible biological assay results, a critical procurement consideration for hit-to-lead optimization campaigns where batch-to-batch variability can confound SAR interpretation [2].

synthesis chiral regiochemistry oxazolidinone SAR

Optimal Research & Procurement Application Scenarios for 3-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one (CAS 305860-56-4)


Focused Antibacterial Screening Libraries Targeting Resistant Gram-Positive Pathogens (MRSA, VRE)

CAS 305860-56-4 is ideally suited for inclusion in medium- to high-throughput antibacterial screening decks designed to identify novel oxazolidinone-class hits against multidrug-resistant Gram-positive organisms. The compound's structural placement within the linearly attached benzotriazole series, which has produced analogues equipotent or more potent than linezolid (MIC values ≤0.25 µg/mL for optimized members of the class), makes it a high-priority chemotype for hit discovery [1]. Procurement for this application should be accompanied by linezolid as an internal assay control to enable direct potency benchmarking [2].

Enantioselective Structure–Activity Relationship (SAR) Campaigns for Oxazolidinone Ribosomal Inhibitors

The defined chiral methine center in CAS 305860-56-4 provides a stereochemical probe for enantioselective SAR studies of oxazolidinone binding to the 50S ribosomal subunit. Unlike linezolid (single defined stereocenter at C-5 of the oxazolidinone ring) or racemic oxazolidinone libraries, this compound enables the systematic exploration of stereochemical effects on antibacterial potency, as demonstrated by the known potency differences between E- and Z-isomers within the angular benzotriazole series [1]. The compound can serve as a starting scaffold for the synthesis of enantiomerically pure analogues to map stereochemical requirements for target engagement [2].

Antifungal Probe Development Against Candida albicans via Benzotriazole–Oxazolidinone Scaffold Optimization

For antifungal drug discovery programs, CAS 305860-56-4 serves as a tractable starting point within a chemotype that has demonstrated anti-Candida activity with MIC values as low as 1.6 µg/mL for certain benzotriazole derivatives [1]. The compound can be used as a core scaffold for systematic substitution at the benzotriazole, pyridine, and oxazolidinone positions to optimize antifungal potency and selectivity, with fluconazole serving as a clinically relevant comparator in dose–response assays [2].

Chemical Biology Probe for p53-Mediated Cytostatic Mechanisms in Oncology Research

Given the demonstrated ability of 1,2,3-benzotriazole–oxazolidinone hybrids to suppress tumor cell growth (HeLa, H1299) and upregulate p53 expression in MCF-7 breast cancer cells, CAS 305860-56-4 can be deployed as a chemical biology probe to investigate p53-dependent cytostatic pathways [1]. The compound's well-defined structure, synthetic accessibility, and single stereocenter make it amenable to further functionalization with affinity tags or fluorescent reporters for target identification studies, a key advantage over structurally more complex or less tractable cytostatic leads [2].

Quote Request

Request a Quote for 3-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.